molecular formula C10H16O4 B14308467 Dimethyl (3-methylbut-3-en-1-yl)propanedioate CAS No. 112391-42-1

Dimethyl (3-methylbut-3-en-1-yl)propanedioate

Cat. No.: B14308467
CAS No.: 112391-42-1
M. Wt: 200.23 g/mol
InChI Key: VBZMOOPIMYBBKY-UHFFFAOYSA-N
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Description

Dimethyl (3-methylbut-3-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of propanedioic acid, where two ester groups are attached to the central carbon atom. This compound is known for its unique structure, which includes a 3-methylbut-3-en-1-yl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-methylbut-3-en-1-yl)propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-methylbut-3-en-1-ol with dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the alcohol group of 3-methylbut-3-en-1-ol attacks the carbonyl carbon of dimethyl malonate, leading to the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methylbut-3-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Scientific Research Applications

Dimethyl (3-methylbut-3-en-1-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (3-methylbut-3-en-1-yl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3-methylbut-3-en-1-yl)propanedioate is unique due to its specific structural features, including the 3-methylbut-3-en-1-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

112391-42-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl 2-(3-methylbut-3-enyl)propanedioate

InChI

InChI=1S/C10H16O4/c1-7(2)5-6-8(9(11)13-3)10(12)14-4/h8H,1,5-6H2,2-4H3

InChI Key

VBZMOOPIMYBBKY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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